molecular formula C16H21NO4 B2865915 1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 851721-82-9

1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2865915
CAS No.: 851721-82-9
M. Wt: 291.347
InChI Key: UCVWCZARJPACAT-UHFFFAOYSA-N
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Description

The compound “1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a butyl group at the 1-position, a carboxylic acid group at the 3-position, and a 4-methoxyphenyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .

Scientific Research Applications

Synthetic Organic Chemistry Applications

1-Butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs serve as pivotal intermediates in synthetic organic chemistry. For instance, they have been utilized in the synthesis of complex molecules through diverse reactions such as lithiation, where lithiation of 4-methoxy-2-pyridone with butyllithium leads to various C-3-substituted derivatives, providing a synthetic entry to natural products like tenellin and funiculosin, which contain the structural feature of 3,5-disubstituted 4-oxy-2-pyridones (Buck, Madeley, & Pattenden, 1992).

Material Science and Catalysis

In material science, these compounds have shown potential in forming supramolecular assemblies through weak intermolecular interactions, such as CH...O/CH...π/H...H bonds. These assemblies are critical for the development of novel materials with specific properties and applications (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016). Additionally, certain derivatives have been employed as catalysts in alcohol oxidation reactions, demonstrating the versatility of these compounds in facilitating chemical transformations (Hazra, Martins, Silva, & Pombeiro, 2015).

Biological Studies

Although the request was to exclude information related to drug use, dosage, and side effects, it is worth noting that the structural framework of these compounds is crucial in the synthesis of biologically active molecules. This includes the synthesis and evaluation of molecules with potential antiinflammatory and analgesic activities, demonstrating the broad applicability of these compounds beyond the scope of traditional drug development (Muchowski, Sh, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide an accurate safety profile .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on clinical trials and drug development. Alternatively, if it has potential as a material for organic light-emitting diodes (OLEDs), future research might focus on improving its electroluminescence efficiency, manufacturing cost, and stability .

Properties

IUPAC Name

1-butyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-4-9-17-14(18)10-13(16(19)20)15(17)11-5-7-12(21-2)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVWCZARJPACAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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